N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
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Overview
Description
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxypyridazinyl group, a methylphenyl group, and a dimethoxybenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Ethoxypyridazinyl Group: This step involves the reaction of pyridazine with ethyl alcohol under acidic conditions to introduce the ethoxy group.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where a methyl group is added to the phenyl ring.
Formation of the Dimethoxybenzamide Group: This step involves the reaction of 2,3-dimethoxybenzoic acid with an amine to form the benzamide group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfaethoxypyridazine: A sulfonamide antibacterial agent with a similar ethoxypyridazinyl group.
N1-(6-ethoxypyridazin-3-yl)sulphanilamide: Another compound with an ethoxypyridazinyl group, used in antibacterial applications.
Uniqueness
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-5-29-20-12-11-17(24-25-20)15-10-9-14(2)18(13-15)23-22(26)16-7-6-8-19(27-3)21(16)28-4/h6-13H,5H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDZIVHXIEIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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